

# Application Notes and Protocols for Combination Therapy Studies Involving AMG 160

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 160*

Cat. No.: *B12388173*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical and clinical use of AMG 160, a half-life extended (HLE) bispecific T-cell engager (BiTE) antibody construct, in combination therapy studies for metastatic castration-resistant prostate cancer (mCRPC). AMG 160 functions by targeting the prostate-specific membrane antigen (PSMA) on tumor cells and the CD3 receptor on T cells, thereby redirecting T cells to lyse the cancer cells.

## Overview of AMG 160 in Combination Therapy

Preclinical studies have demonstrated that AMG 160 exhibits potent antitumor activity both as a monotherapy and in combination with other anticancer agents.[\[1\]](#)[\[2\]](#) The rationale for combination therapy is to enhance the T-cell-mediated killing of tumor cells by modulating the tumor microenvironment and overcoming potential resistance mechanisms. Key combination strategies that have been explored include pairing AMG 160 with androgen receptor signaling inhibitors and immune checkpoint inhibitors.[\[1\]](#)

## Preclinical Combination Therapy Data Combination with Enzalutamide

Preclinical evaluations have shown that combining AMG 160 with enzalutamide, a novel hormonal therapy, results in enhanced cytotoxic activity against prostate cancer cells.[\[1\]](#)[\[2\]](#)

## Combination with Anti-PD-1 Antibody

Studies in xenograft models have indicated that the combination of AMG 160 with an anti-programmed death-1 (PD-1) antibody potentiates its antitumor efficacy. This combination is thought to enhance the immune response by blocking the PD-1/PD-L1 inhibitory checkpoint, which can be upregulated in the tumor microenvironment.

Table 1: Summary of Preclinical In Vivo Combination Study of AMG 160 and Anti-PD-1 Antibody

| Model                                           | Treatment Groups             | Dosage                                          | Administration Schedule                                | Outcome                                                                          |
|-------------------------------------------------|------------------------------|-------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------|
| CTG-2428<br>Xenograft<br>Tumors in NSG-B2M mice | AMG 160 + anti-PD-1 antibody | AMG 160: 10 mg/kg; Anti-PD-1 antibody: 30 mg/kg | Co-administered every other day for 22 days (12 doses) | Enhanced antitumor activity and tumor regression compared to either agent alone. |
| 22Rv-1 mCRPC<br>Xenograft<br>Tumors             | AMG 160                      | 0.2 mg/kg                                       | Weekly                                                 | Promotes regression of established tumors.                                       |

## Clinical Combination Therapy Studies

A phase 1 clinical trial (NCT03792841) is currently evaluating the safety, tolerability, pharmacokinetics, and efficacy of AMG 160 alone and in combination with the anti-PD-1 antibody pembrolizumab in adult subjects with mCRPC. The study is designed to determine the maximum tolerated dose (MTD) or recommended phase 2 dose (RP2D).

Table 2: Overview of Phase 1 Clinical Trial (NCT03792841) Arms

| Part   | Treatment                              | Administration                                                                                | Objective                                                                      |
|--------|----------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Part 2 | AMG 160 +<br>Pembrolizumab             | AMG 160:<br>Intravenously at<br>different dose levels;<br>Pembrolizumab:<br>Intravenously     | Evaluate safety and<br>tolerability of the<br>combination.                     |
| Part 3 | AMG 160 +<br>Etanercept                | AMG 160:<br>Intravenously at<br>RP2D/MTD;<br>Etanercept:<br>Subcutaneously in<br>cycle 1 only | Evaluate safety and<br>tolerability with an<br>immunomodulating<br>agent.      |
| Part 6 | AMG 160 +<br>Immunomodulating<br>agent | AMG 160:<br>Intravenously at<br>RP2D/MTD;<br>Immunomodulating<br>agent: Orally                | Evaluate safety and<br>tolerability with an oral<br>immunomodulating<br>agent. |

## Experimental Protocols

### In Vitro T-cell Mediated Lysis Assay

This protocol is designed to assess the potency of AMG 160 in inducing T-cell-mediated killing of PSMA-expressing prostate cancer cells.

#### Materials:

- PSMA-expressing prostate cancer cell lines (e.g., 22Rv-1)
- Human T cells
- AMG 160
- Control HLE BiTE molecule
- Cell culture medium and supplements

- Cytotoxicity assay kit (e.g., LDH release assay or chromium-51 release assay)

Protocol:

- Culture PSMA-expressing prostate cancer cells to 80% confluence.
- Harvest and seed the target cancer cells into a 96-well plate.
- Isolate human T cells from peripheral blood mononuclear cells (PBMCs).
- Prepare serial dilutions of AMG 160 and the control BiTE molecule.
- Add the diluted AMG 160 or control to the wells containing the target cells.
- Add the human T cells to the wells at a specific effector-to-target (E:T) cell ratio.
- Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C and 5% CO2.
- Measure cell lysis using a standard cytotoxicity assay according to the manufacturer's instructions.
- Calculate the percentage of specific lysis and determine the half-maximal effective concentration (EC50). AMG 160 has shown half-maximal lysis at concentrations of 6-42 pmol/L.

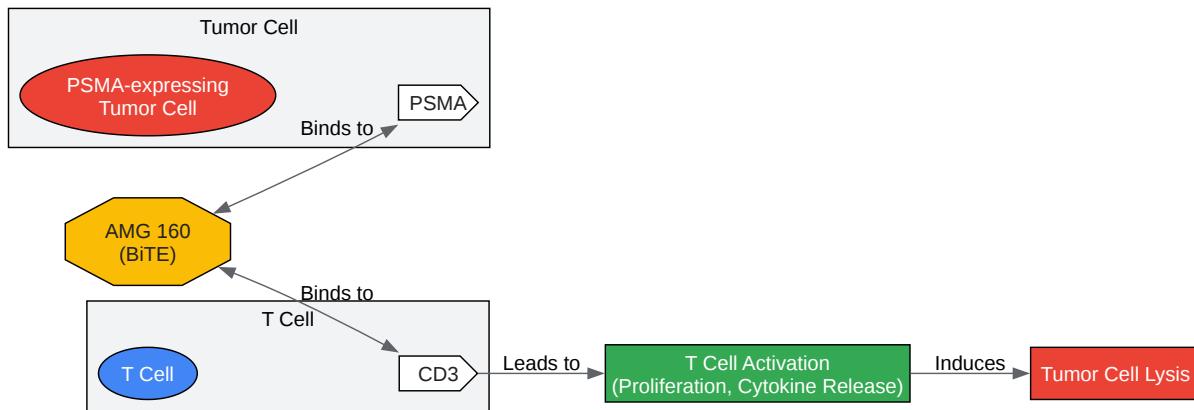
## In Vivo Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the in vivo efficacy of AMG 160 in combination with an anti-PD-1 antibody.

Materials:

- Immunodeficient mice (e.g., NSG-B2M)
- Prostate cancer tumor fragments or cells (e.g., CTG-2428)
- Human T cells
- AMG 160

- Anti-PD-1 antibody
- Control antibody
- Calipers for tumor measurement

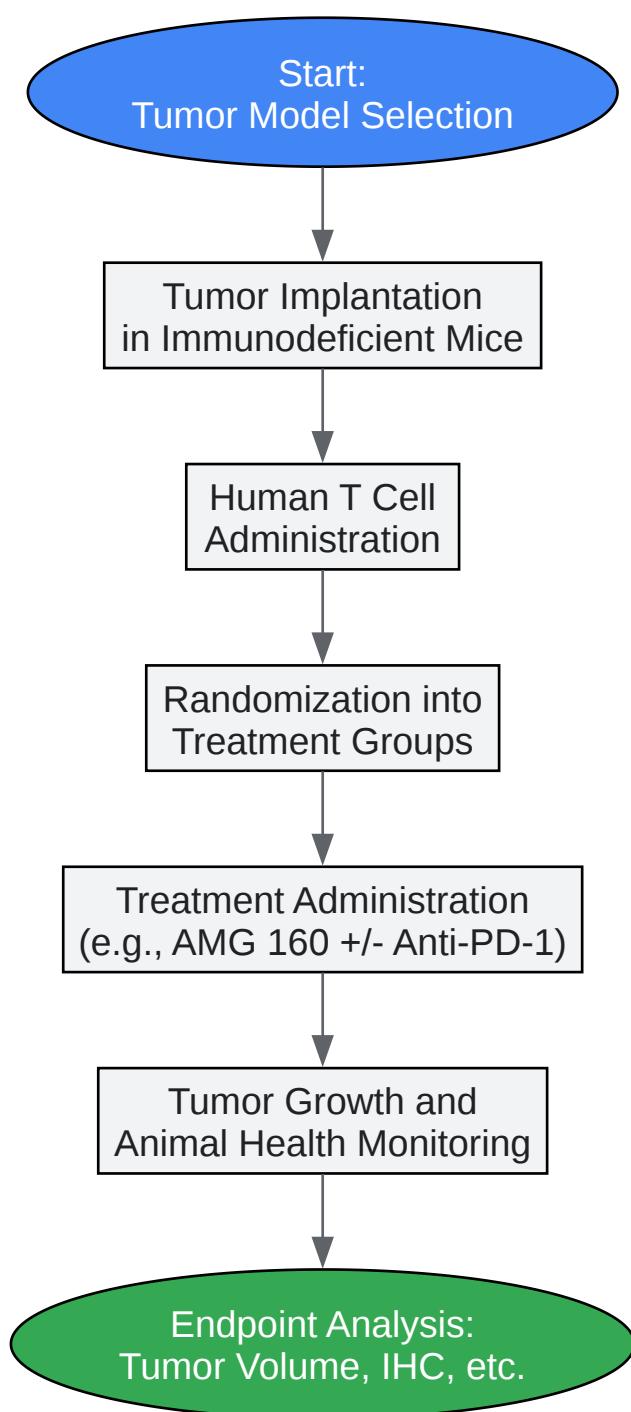

**Protocol:**

- Implant tumor fragments or cells subcutaneously into the flank of the mice.
- Allow tumors to reach a predetermined size.
- Administer human T cells to the mice (e.g., via intravenous injection).
- Randomize mice into treatment groups (e.g., vehicle control, AMG 160 alone, anti-PD-1 antibody alone, AMG 160 + anti-PD-1 antibody).
- Administer the respective treatments according to the specified dose and schedule (e.g., every other day for 22 days).
- Measure tumor volume using calipers at regular intervals.
- Monitor animal health and body weight throughout the study.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

## **Signaling Pathways and Experimental Workflows**

### **AMG 160 Mechanism of Action**

The following diagram illustrates the mechanism by which AMG 160 engages T cells to kill PSMA-expressing tumor cells.

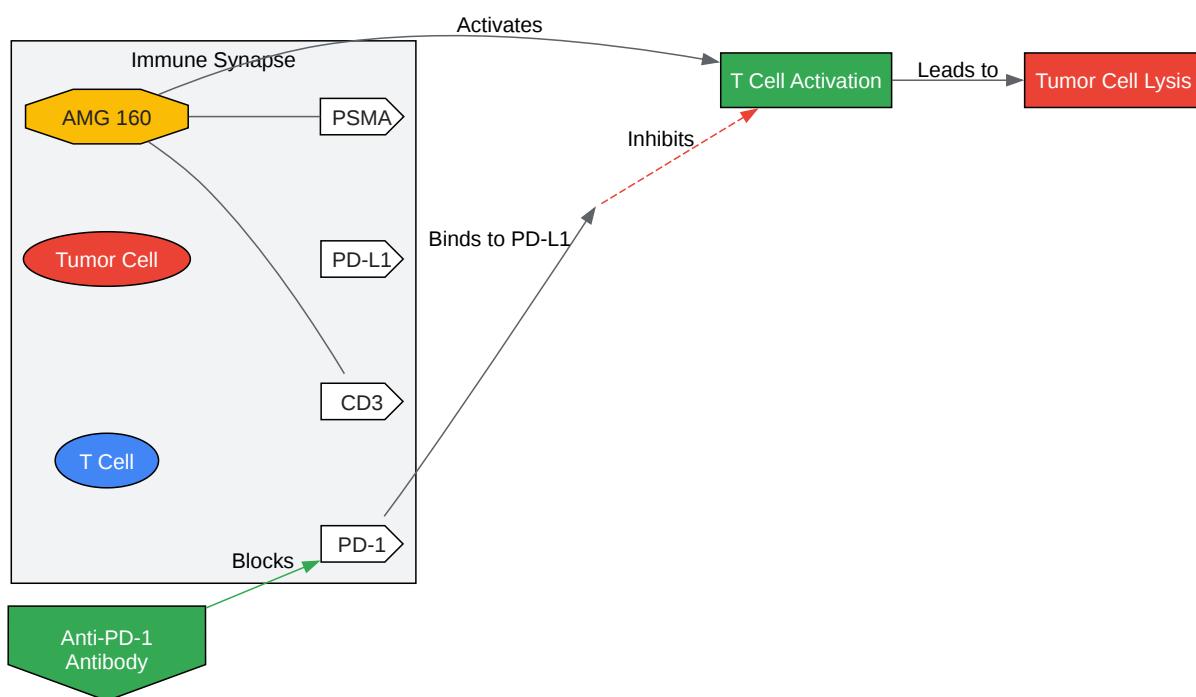



[Click to download full resolution via product page](#)

Caption: Mechanism of AMG 160-mediated T-cell engagement and tumor cell killing.

## Combination Therapy Workflow

The following diagram outlines the logical workflow for a preclinical combination therapy study.




[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical in vivo combination therapy study.

## Signaling Pathway of Combination with Anti-PD-1

This diagram illustrates the synergistic effect of combining AMG 160 with an anti-PD-1 antibody.



[Click to download full resolution via product page](#)

Caption: Combined action of AMG 160 and an anti-PD-1 antibody.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- 2. The PSMA-targeting Half-life Extended BiTE Therapy AMG 160 has Potent Antitumor Activity in Preclinical Models of Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Combination Therapy Studies Involving AMG 160]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388173#anticancer-agent-160-use-in-combination-therapy-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)